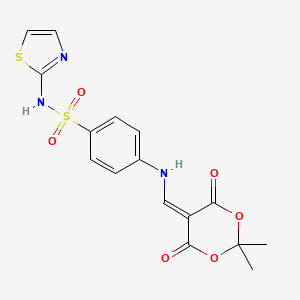

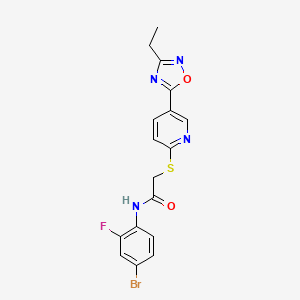

![molecular formula C20H14O7 B2990705 Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate CAS No. 879923-53-2](/img/structure/B2990705.png)

Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely contains the benzofuran moiety . Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring . It’s found in various natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives are often synthesized through various methods including cyclization, condensation, and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound likely contains multiple functional groups including ester groups (methoxycarbonyl) and hydroxy groups . These groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

The chemical reactions of this compound could be influenced by its functional groups. For instance, the ester groups might undergo hydrolysis, transesterification, or other reactions common to esters .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of derivatives related to this compound have been explored for their potential antimicrobial activity. For example, Krawiecka et al. (2012) synthesized halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, showing antimicrobial activity against a range of bacteria and yeasts, based on 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid as a starting material (Krawiecka et al., 2012). Similarly, Luo et al. (2005) described the synthesis of novel anticholinesterases based on furobenzofuran and methanobenzodioxepine skeletons, providing insights into structure-activity relationships and potential therapeutic applications (Luo et al., 2005).

Catalysis and Chemical Transformations

Research on the catalysis and chemical transformations involving this compound or its derivatives has been performed to understand its utility in organic synthesis. Núñez Magro et al. (2010) investigated the methoxycarbonylation of alkynes catalyzed by palladium complexes, showcasing the compound's role in the selective formation of unsaturated esters and cascade reactions to α,ω-diesters (Núñez Magro et al., 2010).

Biological Evaluation and Potential Antitumor Activity

The compound and its derivatives have also been evaluated for their biological activities, particularly in the context of antitumor properties. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, evaluating their potential as antitumor agents that inhibit tubulin polymerization. This study highlighted the synthesis strategy and the observed cytotoxic activities in various human tumor cell lines, demonstrating significant promise for these compounds in cancer therapy (Pieters et al., 1999).

Orientations Futures

Mécanisme D'action

Target of Action

Benzofuran derivatives, which this compound is a part of, have been found to be efficient antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .

Mode of Action

Benzofuran derivatives have been known to interact with various targets in the microbial cell, leading to their antimicrobial activity .

Biochemical Pathways

Benzofuran derivatives have been known to interfere with various biochemical pathways in microbial cells, leading to their antimicrobial activity .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds .

Result of Action

Benzofuran derivatives have been known to exhibit a wide array of biological activities, making them a privileged structure in the field of drug discovery .

Propriétés

IUPAC Name |

methyl 3-hydroxy-2-(5-methoxycarbonyl-1-benzofuran-3-yl)-1-benzofuran-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7/c1-24-19(22)10-3-5-15-12(7-10)14(9-26-15)18-17(21)13-8-11(20(23)25-2)4-6-16(13)27-18/h3-9,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXHYLOKJBWRHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=C2C3=C(C4=C(O3)C=CC(=C4)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

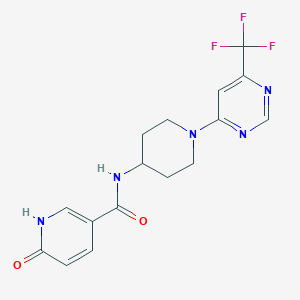

![4-oxo-8-phenyl-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2990624.png)

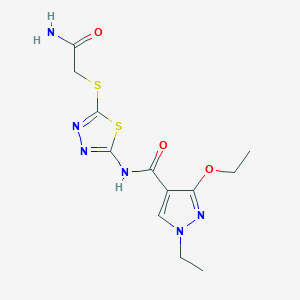

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2990626.png)

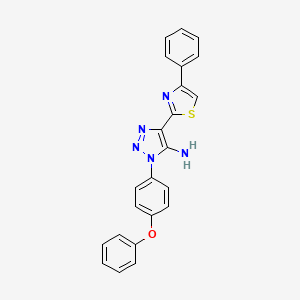

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2990627.png)

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2990631.png)

![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)

![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)

![8-(2-((3-chlorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990644.png)

![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)